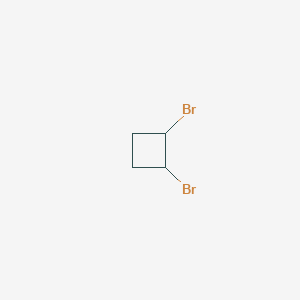

rac-(1R,2R)-1,2-dibromocyclobutane, trans

CAS No.:

Cat. No.: VC16522053

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6Br2 |

|---|---|

| Molecular Weight | 213.90 g/mol |

| IUPAC Name | 1,2-dibromocyclobutane |

| Standard InChI | InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |

| Standard InChI Key | LGAGUISFTUGUHO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1Br)Br |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The core structure of rac-(1R,2R)-1,2-dibromocyclobutane, trans, consists of a cyclobutane ring with bromine atoms at the 1 and 2 positions. The trans configuration ensures that the bromine substituents occupy opposite faces of the ring, minimizing steric hindrance. The molecular formula C₄H₆Br₂ corresponds to a molar mass of 217.90 g/mol . The SMILES notation (C1CC(C1Br)Br) and InChIKey (LGAGUISFTUGUHO-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

The cyclobutane ring’s inherent angle strain (approximately 90° for internal angles) contributes to the compound’s reactivity. Bromine’s electronegativity and size further polarize the C–Br bonds, making them susceptible to nucleophilic substitution or elimination reactions.

Stereochemical Considerations

The compound’s rac-(1R,2R) designation indicates a racemic mixture of enantiomers. In the (1R,2R) configuration, both bromines occupy the same relative spatial orientation, while the (1S,2S) enantiomer mirrors this arrangement. The trans relationship between bromines is critical for determining the compound’s dipole moment and crystal packing behavior.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Mass spectrometry data reveal collision cross sections for various adducts of rac-(1R,2R)-1,2-dibromocyclobutane, trans, which are essential for analytical identification. The CCS values, measured in Ų, vary with adduct type:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 212.89092 | 132.2 |

| [M+Na]+ | 234.87286 | 125.1 |

| [M+NH4]+ | 229.91746 | 132.9 |

| [M-H]- | 210.87636 | 131.5 |

These values assist in distinguishing the compound from structurally similar brominated hydrocarbons in complex mixtures .

Synthesis and Reactivity

Reactivity Profile

The C–Br bonds in the compound are primed for nucleophilic substitution (SN2) or elimination (E2) reactions. For instance, treatment with a strong base like potassium hydroxide could lead to dehydrohalogenation, forming cyclobutene:

Alternatively, reaction with nucleophiles such as iodide ions could result in bromide displacement, yielding diiodocyclobutane derivatives.

Applications and Industrial Relevance

Role in Organic Synthesis

rac-(1R,2R)-1,2-Dibromocyclobutane, trans, serves as a versatile building block in stereoselective synthesis. Its strained ring system and reactive C–Br bonds enable cycloadditions or ring-expansion reactions. For example, coupling with Grignard reagents could produce functionalized cyclobutanes, which are valuable in medicinal chemistry for constructing constrained scaffolds.

Future Research Directions

Enantiomeric Resolution

The racemic nature of the compound limits its utility in asymmetric synthesis. Developing chiral resolution methods—such as enzymatic kinetic resolution or chromatography with chiral stationary phases—could isolate the (1R,2R) and (1S,2S) enantiomers for stereospecific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume